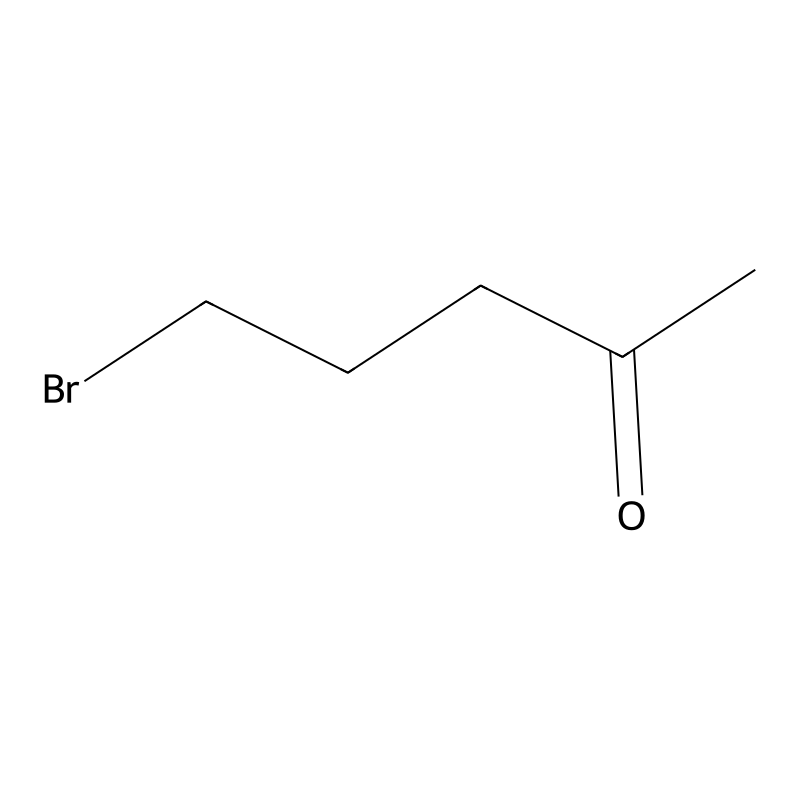

5-Bromopentan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis:

One application of 5-bromopentan-2-one is as a precursor for the synthesis of more complex organic molecules. A research article describes its use as a starting material for the synthesis of organometallic reagents, which are then employed in the total synthesis of pentacyclic triterpenes, a class of natural products with various biological activities [].

5-Bromopentan-2-one is an organic compound with the molecular formula C₅H₉BrO and a molecular weight of approximately 165.03 g/mol. It is classified as a halogenated ketone, specifically a bromo-substituted pentanone. This compound appears as a colorless liquid with a pungent odor, commonly used in organic synthesis due to its reactivity and versatility in

Currently, there is no documented biological function or mechanism of action for 5-Bromopentan-2-one.

- Potential irritant: Due to the presence of a carbonyl group, 5-Bromopentan-2-one could potentially irritate skin and eyes upon contact.

- Potential respiratory irritant: Inhalation of vapors should be avoided as it could irritate the respiratory system.

- Unknown flammability: As data is unavailable, it is best to assume flammability and handle it with caution around open flames or heat sources.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles through either or mechanisms, depending on the reaction conditions.

- Grignard Reactions: When reacted with magnesium in tetrahydrofuran, it forms a Grignard reagent that can further react with water to yield alcohols .

- Reduction Reactions: 5-Bromopentan-2-one can be reduced to form corresponding alcohols or alkanes.

These reactions highlight its utility in synthetic organic chemistry.

Several methods exist for synthesizing 5-bromopentan-2-one:

- Bromination of 2-Pentanone: This method involves the direct bromination of 2-pentanone using bromine in the presence of light or heat.

- Alkylation of 5-Bromo-2-pentanone: Utilizing alkyl halides in the presence of strong bases can yield this compound through nucleophilic substitution.

- Grignard Reaction: Starting from 5-bromopentan-1-ol, a Grignard reagent can be formed and subsequently reacted to yield 5-bromopentan-2-one .

5-Bromopentan-2-one is primarily used in:

- Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Research: Utilized in laboratories for studying reaction mechanisms and developing new synthetic pathways.

- Chemical Manufacturing: Employed in producing other chemical compounds due to its reactive nature .

Interaction studies involving 5-bromopentan-2-one focus on its reactivity with nucleophiles and electrophiles. Its halogenated structure allows it to participate in various interactions, making it a valuable compound for understanding reaction dynamics in organic chemistry. These studies often emphasize how substituents like bromine influence reactivity patterns compared to non-halogenated analogs.

Several compounds share structural similarities with 5-bromopentan-2-one. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Pentanone | C₅H₁₀O | Non-halogenated ketone; less reactive. |

| 5-Bromo-2-pentanol | C₅H₁₁BrO | Alcohol form; used in reduction reactions. |

| 1-Bromo-3-pentanol | C₅H₁₁BrO | Different position of bromine; alters reactivity. |

| 4-Bromo-2-pentanone | C₅H₉BrO | Different bromo position; affects boiling point and reactivity. |

The uniqueness of 5-bromopentan-2-one lies in its specific position of the bromine atom, which significantly influences its chemical behavior and potential applications compared to these similar compounds .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

Boiling/Freezing Points and Phase Behavior

5-Bromopentan-2-one demonstrates characteristic thermal properties that reflect its molecular structure and intermolecular forces. The compound exhibits a boiling point of 190.6±23.0°C at standard atmospheric pressure (760 mmHg) [1], which is significantly elevated compared to non-halogenated ketones of similar molecular weight due to the presence of the bromine atom. Under reduced pressure conditions, the boiling point decreases substantially to 73-75°C at 12 Torr [4], following the expected relationship between vapor pressure and temperature as described by the Clausius-Clapeyron equation.

The melting point data for 5-Bromopentan-2-one remains unavailable in the current literature [1], representing a gap in the thermodynamic characterization of this compound. This absence of freezing point data limits the complete understanding of the compound's phase behavior, particularly regarding solid-liquid phase transitions and the associated thermodynamic parameters.

The phase behavior of 5-Bromopentan-2-one is influenced by several molecular factors. The molecular weight of 165.03 g/mol [1] [2] contributes to the relatively high boiling point, while the presence of the electronegative bromine atom introduces dipole-dipole interactions that strengthen intermolecular forces. The ketone functionality adds additional dipolar character through the carbonyl group, further elevating the boiling point compared to saturated hydrocarbons of equivalent molecular weight.

The compound exists as a liquid under standard temperature and pressure conditions, with a density of 1.4±0.1 g/cm³ [1]. This density value indicates that 5-Bromopentan-2-one is significantly denser than water, a property attributable to the heavy bromine atom. The vapor pressure at 25°C is reported as 0.5±0.4 mmHg [1], indicating relatively low volatility at room temperature, which is consistent with the elevated boiling point.

| Property | Value | Units | Conditions |

|---|---|---|---|

| Boiling Point | 190.6±23.0 [1] | °C | 760 mmHg |

| Boiling Point (Reduced Pressure) | 73-75 [4] | °C | 12 Torr |

| Melting Point | Not Available [1] | °C | - |

| Density | 1.4±0.1 [1] | g/cm³ | 25°C |

| Vapor Pressure | 0.5±0.4 [1] | mmHg | 25°C |

| Flash Point | 76.1±0.0 [1] | °C | Closed cup |

Infrared and NMR Spectral Signatures

The spectroscopic characterization of 5-Bromopentan-2-one provides detailed insights into its molecular structure and electronic environment. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and provide information about molecular vibrations and bond strengths.

The infrared spectrum of 5-Bromopentan-2-one exhibits a strong carbonyl stretching vibration at approximately 1715 cm⁻¹, which is characteristic of ketones [5] [6]. This frequency is consistent with the expected range for aliphatic ketones and confirms the presence of the C=O functionality. The carbon-bromine stretching vibration appears in the lower frequency region around 600-700 cm⁻¹ [5] [6], providing definitive evidence for the halogen substitution. The aliphatic C-H stretching vibrations are observed in the region from 2850-3000 cm⁻¹, typical of saturated hydrocarbons.

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-Bromopentan-2-one. In ¹H NMR spectroscopy using deuterated chloroform as solvent, the compound exhibits characteristic chemical shifts that reflect the electronic environment of different hydrogen atoms. The methyl group adjacent to the carbonyl carbon appears as a singlet at approximately δ 2.1 ppm, consistent with the expected deshielding effect of the ketone functionality. The methylene protons adjacent to the carbonyl group (CH₂-CO) resonate around δ 2.7 ppm, while the methylene protons adjacent to the bromine atom (CH₂-Br) appear further downfield at approximately δ 3.4 ppm due to the deshielding effect of the electronegative bromine atom.

¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon appearing at approximately δ 200 ppm, characteristic of ketone carbonyls. The methyl carbon adjacent to the carbonyl resonates around δ 25 ppm, while the various methylene carbons appear between δ 30-35 ppm. The carbon bearing the bromine atom shows a characteristic shift to approximately δ 35 ppm, reflecting the influence of the halogen substituent on the electronic environment.

Mass spectrometry of 5-Bromopentan-2-one reveals a molecular ion peak at m/z 165/163, showing the characteristic isotope pattern for bromine-containing compounds due to the presence of ⁷⁹Br and ⁸¹Br isotopes [7]. The base peak typically appears at m/z 43, corresponding to the acetyl cation (CH₃CO⁺), which is a common fragmentation product of methyl ketones under electron ionization conditions.

| Spectroscopic Technique | Key Signatures | Chemical Shift/Frequency |

|---|---|---|

| IR Spectroscopy | C=O stretch [5] [6] | ~1715 cm⁻¹ |

| IR Spectroscopy | C-Br stretch [5] [6] | 600-700 cm⁻¹ |

| ¹H NMR | CH₃-CO | δ ~2.1 ppm |

| ¹H NMR | CH₂-Br | δ ~3.4 ppm |

| ¹³C NMR | C=O | δ ~200 ppm |

| Mass Spectrometry | Molecular ion [7] | m/z 165/163 |

Solubility and Partition Coefficients

The solubility characteristics of 5-Bromopentan-2-one reflect its molecular structure and polarity. The compound exhibits limited solubility in water due to its predominantly hydrophobic carbon chain and the presence of the bromine atom [3]. This limited aqueous solubility is typical of halogenated organic compounds with significant alkyl character, where the hydrophobic interactions dominate over the polar ketone functionality.

In contrast, 5-Bromopentan-2-one demonstrates good solubility in organic solvents, including ethanol and diethyl ether [3]. This solubility pattern is consistent with the "like dissolves like" principle, where the organic nature of the compound makes it compatible with organic solvent systems. The solubility in ethanol indicates some degree of hydrogen bonding capability through the carbonyl oxygen, while the solubility in ether suggests compatibility with moderately polar organic systems.

The partition coefficient (LogP) for 5-Bromopentan-2-one has been determined as 1.75050 [8], indicating moderate lipophilicity. This value suggests that the compound has a preference for organic phases over aqueous phases, which is consistent with its limited water solubility. An alternative measurement reports a partition coefficient of 1.09 [9], though this variation may reflect different experimental conditions or measurement techniques.

The octanol-water partition coefficient is a critical parameter for understanding the compound's behavior in biological systems and environmental fate. The reported LogP values indicate that 5-Bromopentan-2-one would be expected to partition into lipid membranes and organic phases, making it potentially bioaccumulative and environmentally persistent.

| Parameter | Value | Notes |

|---|---|---|

| Water Solubility | Limited [3] | Hydrophobic character |

| Ethanol Solubility | Soluble [3] | Compatible with polar organics |

| Ether Solubility | Soluble [3] | Compatible with moderately polar systems |

| LogP (Octanol/Water) | 1.75050 [8] | Moderate lipophilicity |

| Partition Coefficient | 1.09 [9] | Alternative measurement |

| Polar Surface Area | 17.07 Ų [8] | Limited hydrogen bonding |

Stability and Reactivity Under Standard Conditions

The stability profile of 5-Bromopentan-2-one under various environmental conditions is crucial for its safe handling, storage, and application in synthetic procedures. Under normal laboratory conditions, the compound demonstrates reasonable chemical stability [10], though several factors can influence its integrity and lead to decomposition or unwanted side reactions.

Chemical stability is maintained when the compound is stored under appropriate conditions, specifically in sealed containers under dry conditions at -20°C [1] [8]. This low-temperature storage is recommended to minimize thermal decomposition and reduce the vapor pressure, thereby limiting exposure risks. The compound should be protected from light, particularly UV radiation, which can initiate photochemical degradation processes [11].

Thermal stability of 5-Bromopentan-2-one is limited by its flash point of 76.1±0.0°C [1], above which the compound presents fire and explosion hazards. At elevated temperatures, the compound may undergo thermal decomposition, producing hazardous gases including carbon monoxide, carbon dioxide, and hydrogen bromide [10] [12]. These decomposition products pose significant health and safety risks, requiring appropriate ventilation and personal protective equipment during handling.

The compound shows reactivity toward strong oxidizing agents and strong bases [10] [13]. Oxidizing agents can potentially oxidize the ketone functionality or other parts of the molecule, leading to formation of carboxylic acids or other oxidation products. Strong bases can cause nucleophilic attack at the carbonyl carbon or promote elimination reactions involving the bromine substituent.

Moisture sensitivity is a consideration for 5-Bromopentan-2-one, as water can potentially catalyze hydrolysis reactions, particularly in the presence of acids or bases. While the compound does not react vigorously with water under neutral conditions, prolonged exposure to moisture should be avoided to maintain chemical integrity.

Air exposure presents minimal immediate risks under normal conditions, though prolonged exposure to oxygen at elevated temperatures could lead to oxidation reactions. The compound does not undergo hazardous polymerization under normal conditions [10], reducing concerns about runaway reactions during storage or handling.

Light sensitivity, particularly to UV radiation, is a documented concern for halogenated organic compounds [11]. UV exposure can cause homolytic cleavage of the carbon-bromine bond, leading to radical formation and subsequent degradation reactions. Therefore, storage in amber glass containers or in areas protected from direct sunlight is recommended.

The compound demonstrates pH stability within a moderate range, typically stable under neutral to mildly acidic conditions. However, strong acidic or basic conditions should be avoided as they may catalyze unwanted reactions such as aldol condensation, hydrolysis, or elimination reactions.

| Stability Factor | Condition/Requirement | Notes |

|---|---|---|

| Storage Temperature | -20°C [1] [8] | Frozen storage recommended |

| Light Protection | Dark storage [11] | UV sensitivity |

| Moisture Control | Dry conditions [11] | Prevent hydrolysis |

| Thermal Limit | <76°C [1] | Flash point consideration |

| Chemical Compatibility | Avoid strong oxidizers/bases [10] [13] | Reactivity concerns |

| Atmosphere | Inert gas preferred [11] | Minimize oxidation |

The reactivity profile of 5-Bromopentan-2-one encompasses several important chemical transformations that are relevant to its synthetic utility and safety considerations. The bromine atom serves as an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. These reactions can proceed via SN2 mechanisms under appropriate conditions, allowing for the introduction of various nucleophiles to replace the bromine atom.

The ketone functionality provides additional reactivity options, including nucleophilic addition reactions at the carbonyl carbon. These reactions can lead to the formation of alcohols, imines, or other derivatives depending on the nucleophile employed. The presence of both the ketone and bromine functionalities makes 5-Bromopentan-2-one a versatile synthetic intermediate for the construction of more complex molecular structures.

Under basic conditions, the compound may undergo elimination reactions to form alkenes, particularly when heated. The specific regiochemistry of elimination would depend on the reaction conditions and the nature of the base employed. Additionally, the methyl ketone functionality makes the compound susceptible to aldol condensation reactions under basic conditions, potentially leading to the formation of larger molecular frameworks.

Environmental considerations for 5-Bromopentan-2-one include its potential persistence and bioaccumulation based on its partition coefficient data. The moderate lipophilicity suggests that the compound could accumulate in fatty tissues and may have extended environmental half-lives. Proper disposal procedures should be followed to minimize environmental impact, and releases to air, water, or soil should be prevented.

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant